molecular formula C14H11FN2O2 B5907284 N-(4-carbamoylphenyl)-3-fluorobenzamide

N-(4-carbamoylphenyl)-3-fluorobenzamide

Cat. No.: B5907284
M. Wt: 258.25 g/mol
InChI Key: SSUKHSIZGWJEAU-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzamide core substituted with a carbamoyl group at the para position of the phenyl ring and a fluorine atom at the meta position of the benzamide ring. Its structural attributes make it a valuable candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-fluorobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 3-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of more efficient catalysts and solvents that are less toxic and more environmentally friendly. The reaction conditions, such as temperature and pressure, are also carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-carbamoylphenyl)-3-fluorobenzoic acid, while reduction could produce N-(4-aminophenyl)-3-fluorobenzamide .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-fluorobenzamide is unique due to the presence of both a carbamoyl group and a fluorine atom, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-11-3-1-2-10(8-11)14(19)17-12-6-4-9(5-7-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUKHSIZGWJEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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